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Compound of Interest

Compound Name: 5-lodo-2-methyl-2-pentene

cat. No.: B15198323

An In-depth Technical Guide to 5-lodo-2-methyl-2-
pentene

For Researchers, Scientists, and Drug Development Professionals
Introduction

5-lodo-2-methyl-2-pentene is an unsaturated organoiodide that holds potential as a versatile
building block in organic synthesis and medicinal chemistry. Its structure, featuring a vinyl
iodide moiety, makes it a candidate for various cross-coupling reactions, allowing for the
introduction of complex molecular fragments. This guide provides a comprehensive overview of
the known physical and chemical properties of 5-iodo-2-methyl-2-pentene, alongside
predicted spectroscopic data and hypothetical synthetic routes. While specific experimental
data for this compound is limited in publicly available literature, this document aims to provide a
valuable resource for researchers by extrapolating from the established chemistry of analogous
vinyl iodides and haloalkenes.

Core Physical and Chemical Properties

The fundamental properties of 5-iodo-2-methyl-2-pentene are summarized in the table below.
These values are critical for its handling, purification, and use in chemical reactions.
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Property Value Reference(s)
Molecular Formula CeHa1al [1112]
Molecular Weight 210.06 g/mol [1][2]

Boiling Point 62-63 °C at 13 Torr [2]

Density 1.502 + 0.06 g/cm3 (Predicted) [2]

Melting Point Not available [3]

CAS Number 43161-11-1 2]

Hypothetical Synthesis Protocols

Due to the absence of a specific, detailed experimental protocol for the synthesis of 5-iodo-2-
methyl-2-pentene in the literature, two plausible synthetic routes are proposed based on well-
established organic transformations.

Method 1: Hydroiodination of 2-Methyl-1-penten-4-yne

This approach involves the regioselective addition of hydrogen iodide (HI) to the alkyne
functionality of a suitable precursor. The reaction is anticipated to follow Markovnikov's rule,
with the iodide adding to the more substituted carbon of the triple bond.

Experimental Protocol:

e Precursor Synthesis: 2-Methyl-1-penten-4-yne can be synthesized via standard methods, for
example, by the alkylation of a terminal alkyne.

o Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir
bar and a reflux condenser, dissolve 2-methyl-1-penten-4-yne (1 equivalent) in a suitable
anhydrous solvent such as dichloromethane or diethyl ether under an inert atmosphere (e.g.,
argon or nitrogen).

e Addition of HI: Cool the solution to 0 °C in an ice bath. Slowly add a solution of hydrogen
iodide (1.1 equivalents) in the same solvent. The HI can be generated in situ or used as a
commercially available solution.
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e Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours.
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas
chromatography-mass spectrometry (GC-MS).

o Workup: Upon completion, quench the reaction by the addition of a saturated aqueous
solution of sodium thiosulfate to remove any excess iodine. Separate the organic layer, and

extract the aqueous layer with the reaction solvent.

 Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and
concentrate under reduced pressure. The crude product can be purified by column
chromatography on silica gel using a non-polar eluent (e.g., hexanes) to afford 5-iodo-2-
methyl-2-pentene.

2-Methyl-1-penten-4-yne
Hydroiodination > u 2y Lo Workup & Purification
Qovnikw Addition) ARSI e (Column Chromatography)
HI (Hydrogen lodide) =
in Anhydrous Solvent

Click to download full resolution via product page

Caption: Synthetic workflow for 5-iodo-2-methyl-2-pentene via hydroiodination.

Method 2: Finkelstein Reaction from an Allylic Tosylate

This method utilizes a nucleophilic substitution (SN2) reaction to replace a good leaving group,

such as a tosylate, with iodide.[4][5][6]
Experimental Protocol:

o Precursor Synthesis: The starting material, 2-methyl-2-penten-5-ol, can be synthesized from
commercially available materials. This alcohol is then converted to its corresponding
tosylate, 2-methyl-2-penten-5-yl tosylate, by reaction with p-toluenesulfonyl chloride in the
presence of a base like pyridine.
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e Reaction Setup: In a round-bottom flask, dissolve the 2-methyl-2-penten-5-yl tosylate (1
equivalent) and a stoichiometric excess of sodium iodide (e.g., 3 equivalents) in anhydrous
acetone.

o Reaction Conditions: Heat the mixture to reflux and stir for 12-24 hours. The progress of the
reaction can be monitored by TLC. The formation of a precipitate (sodium tosylate) indicates
that the reaction is proceeding.

o Workup: After cooling to room temperature, filter off the precipitate. The filtrate is then
concentrated under reduced pressure to remove the acetone.

o Extraction: Dissolve the residue in diethyl ether and wash with water to remove any
remaining inorganic salts.

« Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. The resulting crude 5-iodo-2-methyl-2-pentene can be purified by
vacuum distillation or column chromatography.

Predicted Spectroscopic Data

While experimental spectra for 5-iodo-2-methyl-2-pentene are not readily available, its
characteristic spectroscopic features can be predicted based on the known data for similar
structures.
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Spectroscopic Technique Predicted Features

- Signals for two methyl groups attached to the
double bond (singlets or narrowly split doublets)
in the region of 1.6-1.8 ppm. - A signal for the
H NMR vinyl proton (triplet) around 5.1-5.5 ppm. - A
triplet for the methylene group adjacent to the
iodine atom (CHz-1) around 3.2-3.4 ppm. - A
multiplet for the other methylene group around

2.2-2.4 ppm.

- Signals for the sp? carbons of the double bond

around 120-140 ppm. - A signal for the carbon
13C NMR bearing the iodine atom (C-I) at a relatively high

field, around 5-15 ppm. - Signals for the methyl

carbons in the region of 20-30 ppm.

- Aweak to medium C=C stretching vibration
around 1640-1680 cm~1.[7] - Vinylic C-H
stretching vibrations just above 3000 cm~1.[7] -
Aliphatic C-H stretching vibrations just below

'R Spectroscopy 3000 cm™1, - A C-I stretching vibration in the far-
infrared region, typically below 600 cm~1, which
may be difficult to observe on standard

instruments.[8][9][10]

- Amolecular ion peak (M*) at m/z = 210.[11] - A

prominent peak corresponding to the loss of an

iodine atom (M* - 127) at m/z = 83. - A peak at
Mass Spectrometry i o ]

m/z = 127 corresponding to the iodine cation

(IM).[11] - Fragmentation patterns characteristic

of alkenes, such as allylic cleavage.[12]

Reactivity and Potential Applications

Vinyl iodides are valuable intermediates in organic synthesis due to the reactivity of the carbon-
iodine bond. They readily participate in a variety of carbon-carbon and carbon-heteroatom
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bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the
Suzuki, Heck, and Sonogashira reactions.

Potential Synthetic Applications:

e Suzuki Coupling: Reaction with boronic acids to form new C-C bonds, enabling the synthesis
of complex substituted alkenes.

» Heck Reaction: Coupling with alkenes to form dienes or more complex unsaturated systems.
e Sonogashira Coupling: Reaction with terminal alkynes to produce enynes.
 Stille Coupling: Coupling with organostannanes.

» Nucleophilic Substitution: The allylic nature of the carbon-iodine bond also allows for
nucleophilic substitution reactions, although this may compete with elimination reactions.

Suzuki Coupling .
(R-B(OH)2) Substituted Alkene)

Heck Coupling
(Alkene)

Sonogashira Coupling
) SIS
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5-lodo-2-methyl-2-pentene

Diene/Styrene Derivative)

Caption: General synthetic utility of 5-iodo-2-methyl-2-pentene in cross-coupling reactions.
Relevance in Drug Development:

Haloalkanes and haloalkenes are important structural motifs in many pharmaceutical
compounds. The introduction of a halogen atom can significantly modulate the pharmacokinetic
and pharmacodynamic properties of a molecule, including its lipophilicity, metabolic stability,
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and binding affinity to biological targets. While there are no specific drug development
applications reported for 5-iodo-2-methyl-2-pentene, its potential as a synthetic intermediate
allows for its incorporation into larger, more complex molecules that could be screened for
biological activity. The vinyl iodide functionality serves as a handle for the late-stage
functionalization of drug candidates, a valuable strategy in medicinal chemistry for the rapid
generation of analog libraries for structure-activity relationship (SAR) studies.

Conclusion

5-lodo-2-methyl-2-pentene is a chemical compound with established basic physical properties
but limited detailed experimental data in the public domain. This guide has provided a
consolidation of the available information and offered scientifically grounded predictions for its
synthesis and spectroscopic characterization. The potential of this molecule as a synthetic
intermediate, particularly in the context of modern cross-coupling methodologies, suggests its
utility for researchers in organic synthesis and drug discovery. Further experimental
investigation into the reactivity and applications of 5-iodo-2-methyl-2-pentene is warranted to
fully explore its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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